molecular formula C14H21NO2 B1370232 [1-(2-Phenoxyethyl)piperidin-3-yl]methanol

[1-(2-Phenoxyethyl)piperidin-3-yl]methanol

Cat. No. B1370232
M. Wt: 235.32 g/mol
InChI Key: IVDKDLMDQRFZQD-UHFFFAOYSA-N
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Patent
US05760035

Procedure details

A mixture of 2-bromoethyl phenyl ether (20.1 g), piperidin-3-yl-methanol (11.5 g), sodium bicarbonate (8.4 g) and IMS (100 ml) was boiled under reflux for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was treated with water (50 ml), 2M sodium hydroxide solution (20 ml) and extracted with dichloromethane. The combined dichloromethane extracts were washed with brine and then extracted with 2M hydrochloric acid. The combined acidic extracts were washed with dichloromethane then basified with 2M sodium hydroxide solution and then extracted with dichloromethane to give 1-(2-phenoxyethyl)piperidin-3-ylmethanol as an oil.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH2:8][CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][OH:18])[CH2:12]1.C(=O)(O)[O-].[Na+]>>[O:7]([CH2:8][CH2:9][N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][OH:18])[CH2:12]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCCBr
Name
Quantity
11.5 g
Type
reactant
Smiles
N1CC(CCC1)CO
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
IMS
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with water (50 ml), 2M sodium hydroxide solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M hydrochloric acid
WASH
Type
WASH
Details
The combined acidic extracts were washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CC(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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